N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine is a complex organic compound characterized by its unique pyrazole structure Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the butan-2-yl and ethyl groups. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various alkyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazole: The parent compound of the pyrazole family.
1-ethyl-3-methyl-1H-pyrazole: A structurally similar compound with different substituents.
1-butyl-3-methyl-1H-pyrazole: Another related compound with a butyl group.
Uniqueness
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-5-11(3)19-13(7-8-16-19)9-15-14-10-17-18(6-2)12(14)4/h7-8,10-11,15H,5-6,9H2,1-4H3 |
InChI Key |
ZXWANWVAKSLNSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNC2=C(N(N=C2)CC)C |
Origin of Product |
United States |
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